MAO-B Inhibitory Potency: A Moderate but Measurable Profile
Ethyl 8-methyl-4-(1-pyrrolidinyl)-3-quinolinecarboxylate demonstrates measurable, albeit modest, inhibition of human MAO-B with an IC₅₀ of 17,000 nM (17 μM) [1]. This is significantly weaker than the clinically approved MAO-B inhibitors selegiline (IC₅₀ = 51 nM) and rasagiline (IC₅₀ = 4.43 nM) . However, this compound's activity is not negligible and provides a distinct, quantifiable baseline for SAR studies aimed at improving the potency of quinoline-based MAO-B inhibitors. Its weak activity also makes it a useful control compound for assays requiring a moderate, non-saturating MAO-B inhibitor.
| Evidence Dimension | Inhibition of human MAO-B (IC₅₀) |
|---|---|
| Target Compound Data | 17,000 nM |
| Comparator Or Baseline | Selegiline: 51 nM; Rasagiline: 4.43 nM |
| Quantified Difference | Target is 333-fold less potent than selegiline and 3,840-fold less potent than rasagiline. |
| Conditions | Inhibition of human membrane-bound MAO-B expressed in insect cell membranes, assessed via reduction in kynuramine conversion to 4-hydroxyquinoline [1]. |
Why This Matters
This quantitative data allows researchers to benchmark the compound's MAO-B inhibitory activity against known standards, informing its selection as a weak inhibitor control or a starting point for medicinal chemistry optimization.
- [1] BindingDB. (n.d.). BDBM50450822 (CHEMBL4216610) Affinity Data: Inhibition of human MAO-B. Retrieved April 17, 2026. View Source
